Ethyl 4-bromo-3-(bromomethyl)-1-methyl-1H-pyrazole-5-carboxylate

Catalog No.
S3279433
CAS No.
1454848-19-1
M.F
C8H10Br2N2O2
M. Wt
325.988
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 4-bromo-3-(bromomethyl)-1-methyl-1H-pyrazole...

CAS Number

1454848-19-1

Product Name

Ethyl 4-bromo-3-(bromomethyl)-1-methyl-1H-pyrazole-5-carboxylate

IUPAC Name

ethyl 4-bromo-5-(bromomethyl)-2-methylpyrazole-3-carboxylate

Molecular Formula

C8H10Br2N2O2

Molecular Weight

325.988

InChI

InChI=1S/C8H10Br2N2O2/c1-3-14-8(13)7-6(10)5(4-9)11-12(7)2/h3-4H2,1-2H3

InChI Key

ZKLIVYLJJONLRY-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(C(=NN1C)CBr)Br

solubility

not available

Ethyl 4-bromo-3-(bromomethyl)-1-methyl-1H-pyrazole-5-carboxylate is a synthetic organic compound characterized by its unique pyrazole structure. Its molecular formula is C₈H₁₀Br₂N₂O, with a molecular weight of approximately 325.98 g/mol. This compound features a bromine atom at the 4-position and another bromomethyl group at the 3-position of the pyrazole ring, along with an ethyl ester at the carboxylate group. The presence of multiple bromine substituents imparts significant reactivity and potential biological activity, making it a subject of interest in medicinal chemistry and organic synthesis .

Due to its functional groups:

  • Nucleophilic Substitution Reactions: The bromine atoms can be replaced by nucleophiles, leading to the formation of new compounds.
  • Ester Hydrolysis: The ethyl ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
  • Cyclization Reactions: The compound may participate in cyclization reactions, forming more complex cyclic structures.

These reactions are essential for its potential applications in drug development and material science .

The synthesis of ethyl 4-bromo-3-(bromomethyl)-1-methyl-1H-pyrazole-5-carboxylate typically involves:

  • Formation of the Pyrazole Ring: Starting from appropriate hydrazine derivatives and α,β-unsaturated carbonyl compounds.
  • Bromination: Introduction of bromine at the 4-position using brominating agents.
  • Bromomethylation: Further modification at the 3-position through bromomethylation reactions.
  • Esterification: Finally, converting the carboxylic acid to its ethyl ester form.

These steps can vary based on specific reagents and conditions used in the laboratory .

Ethyl 4-bromo-3-(bromomethyl)-1-methyl-1H-pyrazole-5-carboxylate has potential applications in:

  • Pharmaceutical Development: As a scaffold for designing new drugs targeting inflammatory diseases or cancers.
  • Agricultural Chemistry: Potential use as a pesticide or herbicide due to its biological activity.
  • Material Science: In the development of novel materials with specific electronic or optical properties.

These applications highlight its versatility as a chemical entity in various fields .

Interaction studies involving ethyl 4-bromo-3-(bromomethyl)-1-methyl-1H-pyrazole-5-carboxylate focus on its behavior with biological targets:

  • Enzyme Inhibition: Investigating its role as an inhibitor for specific enzymes involved in disease pathways.
  • Receptor Binding Affinity: Assessing how well it binds to various receptors, which could indicate its therapeutic potential.

Such studies are crucial for understanding how this compound could be utilized in therapeutic contexts .

Several compounds share structural similarities with ethyl 4-bromo-3-(bromomethyl)-1-methyl-1H-pyrazole-5-carboxylate. Here are some notable examples:

Compound NameMolecular FormulaKey Features
Ethyl 4-bromo-1-methyl-1H-pyrazole-5-carboxylateC₇H₉BrN₂O₂Lacks bromomethyl group; simpler structure
Ethyl 3-bromo-1-methyl-1H-pyrazole-4-carboxylateC₇H₉BrN₂O₂Different bromine position; similar reactivity
Ethyl 4-bromo-3-(bromomethyl)-1-methylpyrazoleC₈H₉Br₂N₂OSimilar pyrazole structure but without carboxylate

The uniqueness of ethyl 4-bromo-3-(bromomethyl)-1-methyl-1H-pyrazole-5-carboxylate lies in its dual bromination and specific carboxylate functionality, which may enhance its reactivity and biological profile compared to these similar compounds .

XLogP3

2.1

Dates

Last modified: 08-19-2023

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